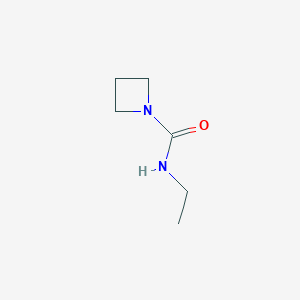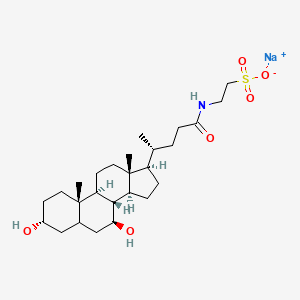
N-ethylazetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylazetidine-1-carboxamide is a nitrogen-containing heterocyclic compound with the molecular formula C6H12N2O. It belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethylazetidine-1-carboxamide can be synthesized through various methods. One common approach involves the reaction of N-ethylazetidine with a carboxylic acid derivative under appropriate conditions. For instance, the reaction of N-ethylazetidine with ethyl chloroformate in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethylazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the nitrogen atom in the azetidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethylazetidine-1-carboxylic acid, while reduction can produce N-ethylazetidine .
Applications De Recherche Scientifique
N-ethylazetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of N-ethylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Azetidine-2-carboxylic acid
- N-methylazetidine-1-carboxamide
- N-ethylazetidine-2-carboxamide
Uniqueness
N-ethylazetidine-1-carboxamide is unique due to its specific structural features and reactivity. The presence of the ethyl group on the nitrogen atom and the carboxamide functional group imparts distinct chemical and biological properties compared to other azetidine derivatives .
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
N-ethylazetidine-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-2-7-6(9)8-4-3-5-8/h2-5H2,1H3,(H,7,9) |
Clé InChI |
IYXCXVJHLUYQDO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B14890929.png)

![[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B14890944.png)









![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)

